Cas no 2172264-96-7 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid)

1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid is a specialized N-Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a 2-methylpiperidine-2-carboxylic acid scaffold, offering steric and conformational constraints that can influence secondary structure formation in peptides. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The methoxybutanoyl linker enhances solubility in organic solvents, facilitating solid-phase peptide synthesis. This derivative is particularly useful for introducing constrained, non-natural amino acids into peptide sequences, which can improve metabolic stability and target binding affinity. Its structural features make it valuable for medicinal chemistry research and the development of peptide-based therapeutics.
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid structure
2172264-96-7 structure
Product Name:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid
CAS No:2172264-96-7
MF:C27H32N2O6
MW:480.552787780762
CID:6219109
PubChem ID:165569404
Update Time:2025-06-11

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid
    • 2172264-96-7
    • EN300-1524365
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoyl]-2-methylpiperidine-2-carboxylic acid
    • Inchi: 1S/C27H32N2O6/c1-27(25(31)32)14-7-8-16-29(27)24(30)23(34-2)13-15-28-26(33)35-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22-23H,7-8,13-17H2,1-2H3,(H,28,33)(H,31,32)
    • InChI Key: QZKRQPQRXZLUKH-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CCCCN1C(C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OC)=O)=O

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 753
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 105Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid Pricemore >>

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1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid Related Literature

Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid

Introduction to 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic Acid (CAS No. 2172264-96-7)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid, identified by its CAS number 2172264-96-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex structure with multiple functional groups, has garnered attention due to its potential applications in drug development and therapeutic interventions.

The compound’s name is highly descriptive, highlighting key structural features that contribute to its unique chemical properties. The presence of a fluoren-9-ylmethoxycarbonyl group suggests a linkage to fluorene derivatives, which are known for their stability and utility in various organic syntheses. The amino and carboxylic acid functionalities indicate reactive sites that can participate in further chemical modifications, making this compound a versatile building block for more complex molecules.

In recent years, there has been growing interest in the development of novel piperidine-based compounds due to their prevalence in bioactive molecules. The structural motif of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid aligns well with this trend, as piperidine rings are frequently found in pharmacologically active agents. Specifically, the substitution pattern around the piperidine ring, combined with the methoxybutanoyl side chain, introduces potential sites for interactions with biological targets.

One of the most compelling aspects of this compound is its potential role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is a common strategy in drug design. The structure of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid suggests that it could be modified to target specific proteases involved in diseases such as cancer and inflammation. Recent studies have demonstrated the efficacy of fluorene-based derivatives in inhibiting certain proteases, which further supports the potential of this compound.

The methoxy group on the butanoyl side chain also adds an additional layer of functionality that could be exploited for modulating biological activity. Methoxy-substituted compounds are known to exhibit enhanced solubility and metabolic stability, which are critical factors for drug candidates. By incorporating this moiety into the molecular framework, researchers may enhance the pharmacokinetic properties of derivatives derived from 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid.

Another area where this compound shows promise is in the development of kinase inhibitors. Kinases are another class of enzymes that are frequently targeted in drug discovery due to their involvement in signal transduction pathways. The piperidine core is a common scaffold in kinase inhibitors, and modifications to this core can lead to improved binding affinity and selectivity. The presence of both an amino group and a carboxylic acid group provides multiple points for derivatization, allowing chemists to fine-tune the structure for optimal kinase inhibition.

In conclusion, 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoyl-2-methylpiperidine-2-carboxylic acid (CAS No. 2172264-96) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications in drug development make it a valuable asset for medicinal chemists. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will likely play an increasingly important role in the discovery and development of novel treatments.

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